3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE

Description

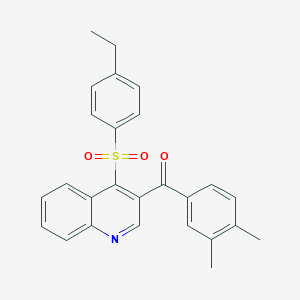

3-(3,4-Dimethylbenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by two key substituents: a 3,4-dimethylbenzoyl group at position 3 and a 4-ethylbenzenesulfonyl group at position 2. The quinoline core provides a planar aromatic structure, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3S/c1-4-19-10-13-21(14-11-19)31(29,30)26-22-7-5-6-8-24(22)27-16-23(26)25(28)20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLRZHYSGBUYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3,4-Dimethylbenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline is being investigated for its potential as:

- Antimicrobial Agent : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, indicating its potential use in developing new antibiotics.

- Anticancer Agent : The compound's ability to inhibit cancer cell proliferation has been noted in some studies, suggesting that it may interact with specific cellular pathways involved in tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for:

- Synthesis of Novel Compounds : The presence of multiple functional groups facilitates the derivation of new chemical entities with potentially enhanced properties.

- Reactions Involving Quinoline Derivatives : It can participate in various chemical reactions such as oxidation and reduction, leading to the formation of quinoline N-oxides and dihydroquinoline derivatives.

Industrial Applications

In addition to its research applications, this compound is utilized in:

- Dyes and Pigments Production : The compound's chemical properties make it suitable for the development of dyes and pigments used in various industrial processes.

Case Studies

Several case studies have explored the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

- Cancer Cell Proliferation Inhibition : Research indicated that treatment with this compound resulted in reduced proliferation of breast cancer cells in vitro, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinoline Derivatives

Key Observations :

- The target compound’s sulfonyl group distinguishes it from most analogs, which typically feature amino, methoxy, or halide substituents. Sulfonyl groups are known to enhance solubility and binding affinity to charged biological targets .

Key Observations :

- The target compound’s synthesis likely requires multi-step coupling reactions, similar to methods used for 4k and 2,4-diarylquinolines . Sulfonyl groups are often introduced via nucleophilic aromatic substitution or metal-catalyzed coupling .

- Microwave-assisted aromatization (used in ) could improve efficiency for the quinoline core formation.

Key Observations :

- Benzoyl substituents in related compounds (e.g., benzo[c]quinolines ) correlate with DNA intercalation, hinting at possible anticancer mechanisms for the target compound.

Physicochemical Properties

Table 4: Property Comparison

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H23N1O3S

- Molecular Weight : 367.48 g/mol

- CAS Number : Not widely reported in literature; specific studies may refer to it under various identifiers.

The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the sulfonyl group, which are known to interact with various biological targets.

- Antimicrobial Activity : Quinoline derivatives have been noted for their antimicrobial properties. The presence of the sulfonyl group may enhance solubility and bioavailability, facilitating interaction with microbial targets.

- Anticancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction and inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of quinoline derivatives, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

A series of experiments conducted on Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anti-inflammatory Properties

Research assessing the anti-inflammatory effects revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that it may be beneficial in managing conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.